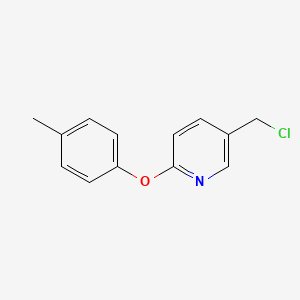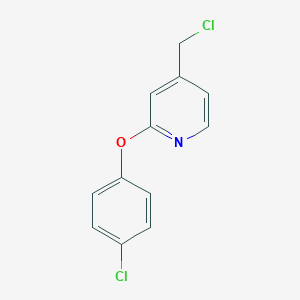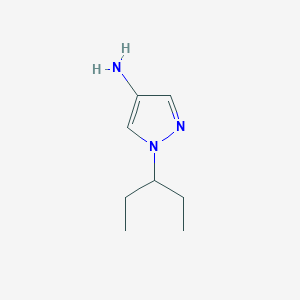
5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, is an organic compound that has been used in various scientific research applications. It is a white crystalline solid that is insoluble in water and has a melting point of around 100°C. This compound has been used in a variety of research studies due to its unique properties, as well as its ability to be synthesized in a relatively simple manner.
Aplicaciones Científicas De Investigación
5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, has been used in a variety of scientific research applications. It has been used in studies on the synthesis of new drugs, as well as in studies on the biological activity of various compounds. It has also been used in studies on the synthesis of polymers, as well as in studies on the structure-activity relationships of various compounds. Additionally, it has been used in studies on the synthesis of new catalysts and in studies on the development of new methods of synthesis.
Mecanismo De Acción
The mechanism of action of 5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, is not fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cytochrome P-450. It is also believed to have an effect on the activity of certain receptors, such as the serotonin receptor. Additionally, it is believed to have an effect on the activity of certain hormones, such as cortisol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, are not fully understood. However, it is believed to have an effect on the activity of certain enzymes, such as cytochrome P-450. Additionally, it is believed to have an effect on the activity of certain hormones, such as cortisol. Furthermore, it is believed to have an effect on the activity of certain receptors, such as the serotonin receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, in laboratory experiments include its relatively simple synthesis method, its ability to be used in a variety of research studies, and its ability to act as an inhibitor of certain enzymes. The limitations of this compound include its insolubility in water, its relatively low melting point, and its potential for toxicity.
Direcciones Futuras
The potential future directions for 5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research could be conducted into the synthesis of new catalysts and the development of new methods of synthesis. Finally, further research could be conducted into the structure-activity relationships of various compounds.
Métodos De Síntesis
5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, can be synthesized using a two-step process. The first step involves the reaction of 2,5-dichlorophenol with potassium hydroxide in an aqueous medium. The reaction is carried out at room temperature and yields a mixture of 5-chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, and potassium chloride. The second step involves the separation of the two products by distillation. This method is relatively simple and can be carried out in a laboratory setting.
Propiedades
IUPAC Name |
5-(chloromethyl)-2-(2,5-dichlorophenoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3NO/c13-6-8-1-4-12(16-7-8)17-11-5-9(14)2-3-10(11)15/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOVDOXCYHXURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC2=NC=C(C=C2)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98%](/img/structure/B6331325.png)

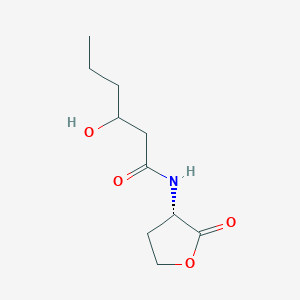


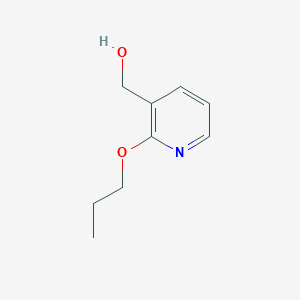
![[6-(2-Chloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331357.png)
![[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331368.png)
![[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331384.png)
